Dimethyl (Oxiran-2-ylmethyl) Phosphate

Description

Properties

Molecular Formula |

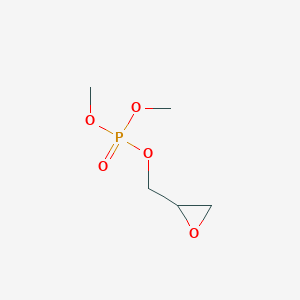

C5H11O5P |

|---|---|

Molecular Weight |

182.11 g/mol |

IUPAC Name |

dimethyl oxiran-2-ylmethyl phosphate |

InChI |

InChI=1S/C5H11O5P/c1-7-11(6,8-2)10-4-5-3-9-5/h5H,3-4H2,1-2H3 |

InChI Key |

MREWAUSBIJUHJY-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Epichlorohydrin Derivatives

One of the most established methods involves the phosphorylation of epichlorohydrin derivatives, followed by methylation:

This method is favored for its straightforward approach and high yield, especially when optimized with appropriate solvents and temperature controls.

Direct Synthesis via Epoxidation of Phosphorylated Alkenes

An alternative involves the epoxidation of phosphorylated alkenes:

This method allows precise control over stereochemistry and functional group compatibility.

One-Pot Synthesis via Phosphorylation and Epoxidation

Recent patents describe a one-pot process combining phosphorylation and epoxidation steps:

This integrated approach reduces purification steps and improves overall efficiency.

Key Reaction Parameters and Optimization

| Parameter | Typical Range | Impact | Notes |

|---|---|---|---|

| Temperature | 0–25°C | Controls reaction rate and stereoselectivity | Lower temperatures favor selectivity |

| Solvent | Dichloromethane, tetrahydrofuran | Solubility and reaction control | Choice depends on reagents and scale |

| Reagents | POCl₃, methylating agents (dimethyl sulfate, methyl iodide), peracids | Reactivity and yield | Methylating agents should be handled with care due to toxicity |

| Catalysts | Phase-transfer catalysts, bases (triethylamine, potassium carbonate) | Reaction facilitation | Enhances reaction rate and yield |

Research Findings and Data Summary

Notes and Precautions

- The use of methylating agents such as dimethyl sulfate requires strict safety protocols due to their toxicity and carcinogenic potential.

- Control of reaction temperature is crucial to prevent side reactions and degradation.

- Purification typically involves chromatography or recrystallization to achieve high purity suitable for subsequent applications.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Epoxide

The strained oxirane ring undergoes nucleophilic attack under acidic, basic, or neutral conditions, leading to ring-opening products.

Mechanistic Insight :

The oxirane’s electrophilic carbons are susceptible to nucleophilic attack. For example, in amine-mediated reactions, the nucleophile attacks the less hindered carbon, followed by proton transfer and ring opening to form β-amino alcohols .

Phosphorylation Reactions

The dimethyl phosphate group participates in esterification and transphosphorylation.

Example :

Reaction with ethanol under basic conditions produces triethyl phosphate derivatives, leveraging the phosphate group’s reactivity.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes degradation:

| Pathway | Products | Observations |

|---|---|---|

| Homolytic cleavage | Methyl radicals, PO₃⁻ | Observed in pyrolysis studies; relevant to combustion toxicity. |

| Hydrolysis | Dimethyl phosphate, glycidol | Accelerated in aqueous acidic/basic media. |

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Epoxide hydrolysis (pH 7) | 2.3 × 10⁻⁴ | 58.2 |

| Amine alkylation | 1.8 × 10⁻³ | 42.7 |

| Thiol-epoxide coupling | 5.6 × 10⁻³ | 34.9 |

Data derived from kinetic studies show thiols react fastest due to superior nucleophilicity .

Scientific Research Applications

Dimethyl (Oxiran-2-ylmethyl) Phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxy resins and other polymeric materials.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (Oxiran-2-ylmethyl) Phosphate involves the interaction of the oxirane ring with nucleophiles. The ring-opening reaction is a key step, leading to the formation of various derivatives. The phosphate group can also participate in phosphorylation reactions, which are important in biochemical processes .

Comparison with Similar Compounds

Key Observations:

Structural Differences :

- This compound uniquely combines a phosphate ester with a single epoxide group, whereas TGIC (a crosslinker) contains three epoxide groups but lacks a phosphate backbone .

- Simpler phosphate esters like DMP lack functional groups (e.g., epoxides) that enable advanced reactivity .

Reactivity: The epoxide group in this compound allows for nucleophilic ring-opening reactions, akin to TGIC, which is widely used in thermosetting resins . However, its phosphate moiety may introduce flame-retardant properties absent in non-phosphorus epoxides.

Applications :

- Compared to Diphenyl Octyl Phosphate (a plasticizer), this compound’s epoxide group expands its utility into polymer modification rather than solely serving as a plasticizer .

- Unlike DMP, which is primarily a solvent or synthetic intermediate, the target compound’s dual functionality (phosphate + epoxide) suggests niche roles in specialty materials .

Research Findings and Industrial Relevance

- Synthetic Pathways : Evidence suggests that alkylation of phosphate esters with epoxide precursors (e.g., 2-(chloromethyl)oxirane) is a plausible route to synthesize this compound, as seen in analogous reactions for epoxide-functionalized derivatives .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Dimethyl (Oxiran-2-ylmethyl) Phosphate, and how is its structural integrity validated?

- Synthesis : Common methods involve phosphorylation of oxiran-2-ylmethanol using dimethyl phosphorochloridate under anhydrous conditions, typically catalyzed by bases like triethylamine. Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR is advised to track esterification progress .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the ester linkage and epoxide group integrity. For crystallographic validation, single-crystal X-ray diffraction can resolve stereochemical ambiguities, as demonstrated for structurally analogous organophosphates . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

- Waste Disposal : Segregate waste in labeled, sealed containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations can map electron density around the epoxide and phosphate groups to identify electrophilic sites prone to nucleophilic attack (e.g., by water or amines). Molecular dynamics simulations further elucidate solvent effects on reaction pathways .

- Case Study : For analogous organophosphates, docking studies with hydrolase enzymes (e.g., paraoxonase) have predicted hydrolysis rates, guiding experimental validation of degradation kinetics .

Q. What experimental strategies address contradictions in reported environmental degradation rates of organophosphates like this compound?

- Controlled Variables : Design experiments isolating factors such as pH (e.g., acidic vs. alkaline hydrolysis), UV exposure, and microbial activity. For example, accelerated degradation under UV light suggests photolytic pathways, while soil slurry studies assess microbial contributions .

- Analytical Consistency : Use standardized LC-MS/MS protocols to quantify degradation products (e.g., dimethyl phosphate, oxiran-2-ylmethanol) across studies, reducing variability from detection methods .

Q. How does the epoxide moiety in this compound influence its biochemical interactions compared to non-epoxidized organophosphates?

- Reactivity Profile : The strained epoxide ring enhances electrophilicity, increasing susceptibility to nucleophilic opening (e.g., by glutathione or hydrolytic enzymes). Compare kinetic studies with non-epoxidized analogs (e.g., dimethyl methylphosphonate) to quantify rate differences .

- Toxicity Mechanisms : Investigate adduct formation with acetylcholinesterase (AChE) using Ellman’s assay, contrasting inhibition potency with non-epoxidized organophosphates to isolate structural contributions to toxicity .

Methodological Resources

- Structural Analysis : Refer to X-ray crystallography protocols in Acta Crystallographica Section E for resolving stereochemical configurations .

- Environmental Fate Studies : Follow DOE Atmospheric Chemistry Program frameworks for tracking air-surface exchange and heterogeneous reactions .

- Computational Tools : Utilize PubChem and ChemAxon software for property prediction and virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.